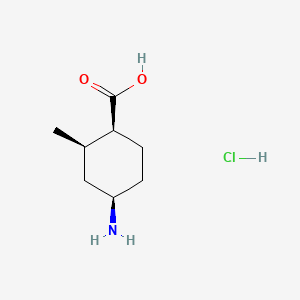
(S)-1-((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.
Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific context and application, but it often involves binding to active sites and altering the conformation or activity of the target molecules.
相似化合物的比较
Similar Compounds
®-1-[(2R,4S)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol: The enantiomer of the compound, with similar but distinct properties.
1-[(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinyl]ethanol: A similar compound with a hydroxyl group instead of a methoxy group.
1-[(2S,4R)-4-Methoxy-1-ethyl-2-pyrrolidinyl]ethanol: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(S)-1-[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
(1S)-1-[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(10)8-4-7(11-3)5-9(8)2/h6-8,10H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChI 键 |
IBNMDFIGQWUHPZ-RNJXMRFFSA-N |
手性 SMILES |
C[C@@H]([C@@H]1C[C@H](CN1C)OC)O |
规范 SMILES |
CC(C1CC(CN1C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)






![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)



![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
